![molecular formula C11H10N4OS B4430707 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide](/img/structure/B4430707.png)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide
Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide, also known as CPDTN, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CPDTN is a member of the thiadiazole family, which has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide is not fully understood, but it is believed to act on multiple pathways in the body. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. This compound has also been shown to reduce the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are believed to play a role in the progression of these diseases.
Advantages and Limitations for Lab Experiments
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide has several advantages for lab experiments, including its small molecular size, which allows for easy synthesis and modification. This compound is also relatively stable and has low toxicity, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its poor solubility in water, which can limit its use in certain experiments. This compound also has limited bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo.
Future Directions
There are several future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide. One area of research is the development of more potent and selective analogs of this compound for use in cancer and neurodegenerative disease research. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in clinical settings.
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide has been shown to have potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This compound has also been studied for its potential use in treating bacterial and viral infections.
properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c16-9(8-2-1-5-12-6-8)13-11-15-14-10(17-11)7-3-4-7/h1-2,5-7H,3-4H2,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPHESCBLYNFAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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